Piperidinium acetate

Übersicht

Beschreibung

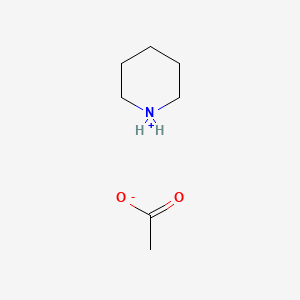

Piperidinium acetate, also known as piperidine acetic acid, is an organic compound with the chemical formula C7H15NO2. It is a colorless or pale yellow solid with a distinct ammonia-like aroma. This compound is soluble in water and certain organic solvents and is often used as a basic catalyst in organic synthesis, particularly in acylation and esterification reactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Piperidinium acetate can be synthesized by reacting piperidine with acetic acid. The reaction typically occurs in an alcohol solvent. Initially, acetic acid reacts with a base to form the corresponding acetate salt, which then reacts with piperidine to produce this compound. The final product is obtained through crystallization or solvent evaporation .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the careful control of temperature and solvent concentration to facilitate efficient crystallization and separation of the product .

Analyse Chemischer Reaktionen

Primary Reaction Types

Piperidinium acetate participates in three principal reaction categories:

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Amides, carboxylic acids |

| Reduction | LiAlH₄, NaBH₄ | Piperidine derivatives |

| Nucleophilic Substitution | Halogenated compounds, NaOH | Substituted piperidines |

These reactions are foundational in synthesizing pharmaceuticals, agrochemicals, and polymers .

Knoevenagel Condensation

This compound accelerates the Knoevenagel reaction between aldehydes and active methylene compounds (e.g., malononitrile) via:

-

Deprotonation : The catalyst deprotonates malononitrile, forming a carbanion .

-

Nucleophilic Attack : The carbanion attacks the aldehyde carbonyl, forming a β-hydroxy intermediate .

-

Dehydration : Elimination of water yields α,β-unsaturated products .

Kinetic Data :

| Aldehyde | Rate Enhancement (k_HG/k_CAT) |

|---|---|

| Pentafluorobenzaldehyde | 3.5× |

| Benzaldehyde | 2.1× |

Host–guest complexes (e.g., light-responsive cavitands) further enhance reaction rates by up to 3.5× .

Macrocyclic Ring Formation

In Robinson annulation, this compound facilitates:

-

Enolization of β-ketoesters.

-

Cyclization via vinylogous Mannich reactions, forming six-membered rings .

Example : Synthesis of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives from aldehydes and N-substituted cyanoacetamides .

Microwave-Assisted Reactions

In microwave synthesis, it catalyzes the condensation of 2,5-dibromo-3-thiophenecarboxaldehyde with ethyl cyanoacetate, yielding ethyl 2-cyano-3-(2,5-dibromothiophene-3-yl)acrylate in 95% yield .

Steric and Solvent Effects

-

Steric Hindrance : Bulky aryl groups (e.g., tert-butyl) redirect reaction pathways from pyridone formation to acrylamide derivatives .

-

Solvent Dependence : Reaction rates in ethanol and DMSO correlate with solvent polarity and piperidine concentration .

Comparative Catalytic Efficiency

| Catalyst | Yield in Knoevenagel Reaction |

|---|---|

| This compound | 69–80% |

| Pyrrolidinium acetate | 80% |

| Pyrrolidinium trifluoroacetate | 65% |

Pyrrolidinium acetate outperforms this compound due to higher basicity, but the latter remains preferred for cost and stability .

Synthetic Protocols

General Procedure for Knoevenagel Condensation :

-

Mix aldehyde (1 eq), malononitrile (1 eq), and this compound (5–10 mol%) in ethanol.

-

Stir at 25°C for 2–4 hours.

Degradation and Stability

This compound degrades under prolonged heating (>100°C), forming acetic acid and piperidine. Its half-life in aqueous solution at 25°C is ~240 hours .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Piperidinium acetate is widely used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions like the Knoevenagel condensation . This reaction is crucial for synthesizing various organic compounds, including pharmaceuticals.

- Catalytic Efficiency : The compound acts as a base catalyst, facilitating the deprotonation of active hydrogen compounds to generate carbanions that can attack carbonyl groups of aldehydes or ketones, leading to the formation of carbon-carbon double bonds.

Biological Applications

This compound exhibits significant biological activity, particularly in cancer research. It has been shown to target cancer cells by regulating crucial signaling pathways involved in cell proliferation and apoptosis.

- Mechanism of Action : The compound induces apoptosis in cancer cells by damaging mitochondrial membrane potentials, which leads to the release of cytochrome c and subsequent activation of caspases 3 and 9.

Pharmaceutical Development

Research has explored this compound derivatives for their potential therapeutic properties, including anticancer and antimicrobial activities.

- Case Study : A study on melanoma cells (SK-MEL-28) demonstrated that this compound significantly reduced cell viability while sparing healthy peripheral blood mononuclear cells (PBMCs), indicating its potential for targeted cancer therapies.

Biochemical Properties

This compound plays a crucial role in biochemical reactions:

- Catalytic Activity : It promotes reactions such as Knoevenagel condensation under mild conditions.

- Cellular Effects : The compound influences cellular processes by altering gene expression involved in metabolic pathways.

Table 1: Summary of Biological Activities

Antitumor Activity

In laboratory settings, this compound was tested on melanoma cells (SK-MEL-28), showing a marked reduction in cell viability compared to untreated controls. This selective cytotoxicity suggests its potential application in developing targeted cancer therapies.

Knoevenagel Condensation

Research demonstrated that this compound could effectively catalyze the Knoevenagel reaction under mild conditions with notable yields. The compound was used at a loading of 10 mol%, showcasing its utility in organic synthesis.

Wirkmechanismus

The mechanism of action of piperidinium acetate involves its role as a catalyst in various chemical reactions. It facilitates the formation of carbon-carbon bonds by stabilizing reaction intermediates and lowering the activation energy required for the reaction to proceed. In biological systems, its derivatives interact with molecular targets such as enzymes and receptors, modulating their activity and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Piperidinium acetate can be compared with other similar compounds, such as:

Piperidine: A basic heterocyclic amine with similar catalytic properties but different reactivity and applications.

Pyrrolidine: Another heterocyclic amine with a five-membered ring, used in similar catalytic processes but with distinct chemical properties.

Morpholine: A six-membered ring compound with both amine and ether functionalities, used in various industrial applications.

Uniqueness: this compound is unique due to its specific combination of catalytic properties and solubility in both water and organic solvents, making it versatile for various chemical and industrial applications .

Biologische Aktivität

Piperidinium acetate, an organic compound with the chemical formula C₇H₁₅NO₂, has garnered attention in various fields due to its significant biological activity and potential therapeutic applications. This article explores the biological properties of this compound, including its mechanisms of action, biochemical pathways, and applications in medicinal chemistry and organic synthesis.

This compound is synthesized primarily through the reaction of piperidine with acetic acid. The compound appears as a colorless to pale yellow solid and is soluble in water and various organic solvents, making it versatile for numerous chemical applications.

Target of Action

this compound primarily targets cancer cells, similar to its relatives piperidine and piperine. It is known to regulate several crucial signaling pathways involved in cancer progression, including:

- STAT-3

- NF-κB

- PI3K/Akt

- JNK/p38 MAPK

- TGF-β/SMAD

These pathways are essential for cellular processes such as proliferation, apoptosis, and inflammation.

Mode of Action

The compound induces apoptosis in cancer cells by damaging mitochondrial membrane potential, which leads to the release of cytochrome c into the cytoplasm. This process activates caspases 3 and 9, key enzymes in the apoptotic pathway.

Biochemical Pathways

This compound interacts with various enzymes and proteins, facilitating reactions such as the Knoevenagel condensation. This reaction is crucial for forming carbon-carbon bonds in organic synthesis . The compound's role as a catalyst has been evidenced by its effectiveness in promoting reactions under solvent-free conditions, achieving yields of up to 70% .

Biological Activity

Research indicates that this compound possesses several biological activities:

- Anticancer Activity : Studies have shown that it can reduce cell viability in melanoma cells without affecting healthy peripheral blood mononuclear cells (PBMCs), indicating a selective cytotoxic effect on cancerous cells .

- Antimicrobial Properties : The compound exhibits bactericidal and bacteriostatic effects against various bacterial strains, with minimum inhibitory concentrations (MIC) demonstrating its potential as an antimicrobial agent .

- Antioxidant Activity : this compound has been linked to antioxidant properties that may protect cells from oxidative stress, contributing to its therapeutic potential .

Table 1: Summary of Biological Activities of this compound

Case Studies

- Antitumor Activity : In a study assessing the effects of this compound on melanoma cells (SK-MEL-28), it was found that the compound significantly reduced cell viability while sparing healthy PBMCs. This selective action suggests its potential use in targeted cancer therapies .

- Knoevenagel Condensation : A study demonstrated that this compound could catalyze the Knoevenagel reaction effectively under mild conditions. The compound was utilized at a loading of 10 mol%, achieving notable yields and showcasing its utility in organic synthesis .

Eigenschaften

IUPAC Name |

piperidin-1-ium;acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N.C2H4O2/c1-2-4-6-5-3-1;1-2(3)4/h6H,1-5H2;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIYODFGMLZUDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].C1CC[NH2+]CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196501 | |

| Record name | Piperidinium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4540-33-4 | |

| Record name | Piperidinium acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4540-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidinium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidinium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.629 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is piperidinium acetate primarily used for in organic synthesis?

A1: this compound is primarily utilized as a catalyst in organic synthesis. [, , , , , , , , , , , , , , , , , , , ] It demonstrates efficacy in a wide range of reactions, notably Knoevenagel condensations.

Q2: How does this compound function as a catalyst in Knoevenagel condensations?

A2: this compound acts as a base catalyst in Knoevenagel condensations. It deprotonates the active hydrogen compound, generating a carbanion that subsequently attacks the carbonyl group of an aldehyde or ketone. [, , , , , , , , , , , , ] This leads to the formation of a carbon-carbon double bond, characteristic of the Knoevenagel product.

Q3: What are the advantages of using this compound as a catalyst in organic synthesis?

A3: this compound offers several benefits as a catalyst: * Mild Reaction Conditions: Reactions often proceed effectively at room temperature or under mild heating. [, , ] * High Selectivity: this compound can exhibit regioselectivity in reactions like the alkylation of 5-hydroxyquinizarin, favoring specific isomers depending on the reaction conditions. [, ] * Improved Yields: Its use has led to increased yields in various reactions compared to alternative methods. [, , ] * Environmentally Benign: Considered a relatively environmentally friendly catalyst. []

Q4: Can you provide specific examples of reactions where this compound has shown promising results?

A4: Here are some noteworthy examples: * Synthesis of Estra-4,9-diene-3,17-dione: this compound facilitates a crucial domino cyclization step in the synthesis of this important pharmaceutical intermediate. [] * Thioalkylation of Meldrum's Acid: It catalyzes the formation of protected alkylidene derivatives of isopropylidene malonate via thioalkylation. [, ] * Synthesis of 6-Aminopyridine-3,5-dicarbonitrile Derivatives: this compound promotes a one-pot reaction involving Knoevenagel condensation and subsequent cyclization with N-substituted 2-cyanoacetamide. [] * Preparation of (3E,5Z)-Alkadienyl Systems: It plays a key role in the efficient and stereoselective synthesis of these important insect pheromone constituents. [] * Synthesis of 5-Acylindolizine-7-carbonitriles: this compound is crucial for the regioselective [4 + 2] annulation leading to these compounds, expanding the indolizine chemical space. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C₇H₁₅NO₂. It has a molecular weight of 145.21 g/mol.

Q6: Is there any spectroscopic data available for this compound?

A6: While the provided research excerpts don't contain specific spectroscopic data (NMR, IR, etc.), such data can be found in spectral databases like NIST, SDBS, or other chemical information resources.

Q7: In what solvents is this compound typically used?

A7: this compound has been used effectively in various solvents, including ethanol, toluene, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). [, , , , , , ] The choice of solvent depends on the specific reaction conditions and substrate compatibility.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.